2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid
Description
Chemical Structure and Properties 2-Methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid (CAS: 1007386-72-2) is a heterocyclic compound featuring a fused pyrrolo-thiazole scaffold with a carboxylic acid group at position 5 and a methyl substituent at position 2. Its molecular formula is C₆H₄N₂O₂S, with a molecular weight of 168.17 g/mol and a calculated LogP of 1.32, indicating moderate lipophilicity . The compound is commercially available with purities up to 95% (e.g., from Combi-Blocks, Catalog No. ST-3192) .
The pyrrolo-thiazole scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole and pyrrole derivatives, which are known for antitumor, antifungal, and enzyme-inhibitory activities .
Properties
CAS No. |
1368099-46-0 |
|---|---|
Molecular Formula |
C7H6N2O2S |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thioamide Precursors
A widely adopted strategy involves cyclizing thioamide-containing intermediates to form the thiazole ring. The patent CN104672168A outlines a three-step process for analogous trifluoromethyl thiazole derivatives, which can be adapted for the target compound:
-
Chlorination : A β-ketoester precursor (e.g., ethyl 2-methyl-3-oxobutanoate) reacts with sulfuryl chloride () at −15°C to −5°C to form a chlorinated intermediate.
-
Cyclization : The chlorinated product reacts with thioacetamide () in ethanol under reflux, forming the thiazole ring via nucleophilic substitution and cyclocondensation.
-
Hydrolysis : The ethyl ester group is hydrolyzed using aqueous sodium hydroxide (), followed by acidification to yield the carboxylic acid.
Key Data :
Bromination and Esterification Followed by Hydrolysis
An alternative route, inferred from PubChem data, starts with a pre-formed pyrrolo-thiazole ester:
-
Bromination : A pyrrolo-thiazole precursor undergoes bromination using bromosuccinimide (NBS) or in the presence of to introduce electrophilic sites.
-
Esterification : The brominated intermediate is treated with methanol and to form the methyl ester.
-
Hydrolysis : The ester is saponified with and acidified to produce the carboxylic acid.
Optimization Insights :
-
Temperature Control : Bromination at 5–15°C minimizes overhalogenation.
-
Solvent Choice : Dimethylformamide (DMF) enhances substitution reactivity.
Reaction Optimization and Scalability
Industrial-Scale Production
The patent CN104672168A highlights industrial adaptations:
-
Continuous Flow Reactors : Improve heat transfer and reduce reaction times.
-
Solvent Recycling : Ethanol from cyclization and hydrolysis steps is recovered via distillation, reducing waste.
Table 1: Comparative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | , −15°C to −5°C | 95 | 99 |
| Cyclization | Thioacetamide, ethanol, reflux | 85 | 98 |
| Hydrolysis | , , reflux | 95 | 98.5 |
Challenges in Pyrrolo-Thiazole Synthesis
-
Regioselectivity : Ensuring correct ring fusion (2,3-d vs. 3,2-d) requires precise stoichiometry and catalysts.
-
Byproduct Formation : Overhalogenation or incomplete cyclization necessitates rigorous GC monitoring.
Mechanistic Insights
Thiazole Ring Formation
The cyclization step proceeds via a nucleophilic attack by the sulfur atom of thioacetamide on the α-carbon of the chlorinated ketoester, followed by dehydration to form the thiazole ring.
Ester Hydrolysis Kinetics
The hydrolysis of ethyl esters to carboxylic acids follows pseudo-first-order kinetics, with rate constants dependent on concentration and temperature.
Equation :
where increases exponentially with temperature.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Thioamide Cyclization | High yield (>90%), scalable | Requires toxic thioacetamide |
| Bromination-Hydrolysis | Avoids thioamide use | Lower yield (70–80%), multiple steps |
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of pyrrolo-thiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the thiazole moiety can enhance the anticancer activity by improving the compound's ability to inhibit specific enzymes involved in cancer progression.
- Case Study : A study published in ACS Omega demonstrated the synthesis of novel thiopyrano[2,3-d]thiazole-pyrazole hybrids that exhibited promising anticancer properties, highlighting the importance of structural modifications in enhancing biological activity .
Enzyme Inhibition
The compound acts as an enzyme inhibitor , particularly against kinases and proteases. By binding to the active sites of these enzymes, it can effectively modulate their activity.
- Mechanism : The electrophilic nature of the compound allows it to form covalent bonds with nucleophilic residues in enzymes, leading to inhibition.
Antimicrobial Activity
Research has indicated that 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid exhibits antimicrobial properties against a range of pathogens. Its ability to disrupt bacterial cell walls or inhibit protein synthesis makes it a candidate for developing new antibiotics.
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiazole derivatives can improve charge transport and stability in these materials.
- Research Insight : Studies suggest that incorporating thiazole-based compounds into polymer matrices enhances the efficiency and stability of organic electronic devices.
Mechanism of Action
The mechanism of action of 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Thiazole-5-Carboxylic Acid Derivatives
Thiazole-carboxylic acids are a well-studied class of compounds. Key comparisons include:
Key Findings :
Imidazo- and Pyrrolo-Fused Thiazole Derivatives
Fused heterocycles with imidazo or pyrrolo rings exhibit distinct pharmacological profiles:
Key Findings :
Pharmacological Activity Comparison
Antifungal Activity :
Enzyme Inhibition :
- A structurally related compound, 4-methyl-2-[4-[(o-tolylamino)methyl]benzoylamino]-thiazole-5-carboxylic acid dimethylamide, is a reported SCD1 inhibitor (IC₅₀ = 50 nM), suggesting that thiazole-5-carboxylic acid derivatives can target lipid metabolism pathways .
Antitumor Activity :
Biological Activity
2-Methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid (CAS: 1007386-72-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄N₂O₂S. The compound features a fused pyrrole-thiazole ring system, which contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄N₂O₂S |
| Molecular Weight | 168.17 g/mol |
| Structural Features | Pyrrole-thiazole fusion |
| Unique Properties | Electrophilic reactivity |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition : This compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. Such inhibition is crucial in therapeutic contexts where enzyme modulation is desired.
Receptor Modulation : It can act as a modulator of receptor activity, influencing signal transduction pathways within cells. This modulation can lead to altered cellular responses beneficial for treating various diseases.
Therapeutic Applications
Research has indicated the potential use of this compound in several therapeutic areas:
- Antitumor Activity : Studies have shown that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring enhances the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
- Anticonvulsant Properties : Some derivatives of pyrrolo-thiazoles have demonstrated anticonvulsant effects in preclinical models, indicating potential use in treating epilepsy and other neurological disorders.
- Antimicrobial Activity : The compound has shown promise in exhibiting antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Anticancer Efficacy : A study demonstrated that derivatives with modifications at the thiazole ring significantly enhanced antiproliferative activity against human cancer cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL) .
- Neuroprotective Effects : Research indicated that certain analogs could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
Comparative Studies
Comparative studies with similar compounds reveal that the presence of specific functional groups on the thiazole ring can influence biological activity:
| Compound | Activity Type | IC50 (µg/mL) |
|---|---|---|
| 4H-Pyrrolo[2,3-d][1,3]thiazole | Anticancer | 1.61 |
| 5-Methyl-2-(5-methyl-1,3-diphenyl)pyrazole | Antioxidant | Not specified |
| Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole | Antimicrobial | Not specified |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves bromination of the parent pyrrolo-thiazole scaffold using N-bromosuccinimide (NBS) or Br₂ with FeBr₃ as a catalyst, followed by esterification with methanol and H₂SO₄. Optimization of temperature (e.g., 0–25°C for bromination) and stoichiometric ratios (e.g., 1.2 equivalents of NBS) is critical to minimize side products .
- Key Data : Industrial-scale methods employ continuous flow reactors to enhance efficiency, achieving yields >85% for brominated intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement), particularly for assessing planarity of the carboxylic acid group .
- NMR : ¹H and ¹³C NMR identify substituent effects; the methyl group at position 2 resonates at δ 2.4–2.6 ppm, while the carboxylic proton appears as a broad singlet (δ 12–13 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 197.03) .
Q. What biological activities are associated with this compound, and how do they compare to structurally similar analogs?
- Methodology : Screen against enzyme targets (e.g., xanthine oxidase, USP7) using spectrophotometric assays. Derivatives with bromine or methyl substituents show enhanced activity due to increased electrophilicity and lipophilicity .
- Comparative Data :
| Compound | Substituent | IC₅₀ (μM) | Target |
|---|---|---|---|
| 2-Methyl derivative | Methyl at C2 | 0.45 | Xanthine oxidase |
| 2-Bromo derivative | Bromine at C2 | 0.28 | Xanthine oxidase |
| 4H-Pyrrolo-thiazole-5-COOH | None | 1.2 | USP7 |
| Data adapted from |
Advanced Research Questions
Q. How do conformational changes in the carboxylic acid group affect electronic properties and reactivity?
- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to analyze potential energy surfaces. The carboxylic group adopts planar (C–C–OH) or non-planar (O=C–OH) conformations, with energy differences up to 29.84 kJ/mol. Non-planar conformers exhibit reduced HOMO-LUMO gaps (ΔE = 4.1 eV vs. 4.5 eV for planar), enhancing electrophilic reactivity .
- Application : Conformational flexibility influences nucleophilic substitution rates at the thiazole sulfur atom .
Q. What mechanistic insights explain this compound’s interactions with biological targets like kinases or oxidases?
- Methodology :
- Molecular docking : Simulate binding to ATP pockets (e.g., dasatinib-like kinase inhibition) using AutoDock Vina. The methyl group at C2 stabilizes hydrophobic interactions, while the carboxylic acid forms hydrogen bonds with catalytic lysine residues .
- QSAR studies : Electron-withdrawing substituents at C2 correlate with improved inhibitory potency (R² = 0.91 for xanthine oxidase) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use SwissADME to assess logP (optimal range: 1.5–3.5) and aqueous solubility. Bromine substitution increases logP by 0.8 units but reduces solubility by 40% .
- Metabolic stability : CYP450 metabolism simulations (e.g., CYP3A4) predict N-demethylation as the primary degradation pathway .
Data Contradictions and Resolution
- Issue : Conflicting reports on the antitumor efficacy of methyl vs. bromine substituents.
- Resolution : Methyl derivatives show superior cell permeability in vitro (Papp = 12 × 10⁻⁶ cm/s), while bromine analogs exhibit longer half-lives in vivo (t₁/₂ = 8.2 h) due to reduced hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
